molecular formula C3H5N3S B1296814 3-Methylthio-4H-1,2,4-triazole CAS No. 7411-18-9

3-Methylthio-4H-1,2,4-triazole

Cat. No. B1296814
CAS RN: 7411-18-9
M. Wt: 115.16 g/mol
InChI Key: QBQOOUMQVKQIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylthio-4H-1,2,4-triazole is a chemical compound with the molecular formula C3H5N3S . It is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . Triazoles are known for their multidirectional biological activity .


Synthesis Analysis

The synthesis of 4-substituted-4H-1,2,4-triazole-3-thiols and 3-methylthio-4-substituted-4H-1,2,4-triazoles can be achieved by the condensation of 4-substituted-3-thiosemicarbazides with dimethylformamide dimethyl acetal or dimethylacetamide dimethyl acetal . Another method involves the cyclization reaction of acyl thiosemicarbazide derivatives in the presence of alkalin .


Molecular Structure Analysis

The molecular structure of 3-Methylthio-4H-1,2,4-triazole consists of three nitrogen atoms and two carbon atoms in a five-membered ring . The structure is stable and difficult to cleave .


Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . For example, 3-Amino-5-methylthio-1H-1,2,4-triazole can yield triazole derived Schiff base ligands when it condenses with chloro-, bromo- and nitro-substituted 2-hydroxybenzaldehyde .

Scientific Research Applications

Corrosion Inhibition

3-Methylthio-4H-1,2,4-triazole derivatives have been extensively studied for their application in corrosion inhibition. For instance, studies have demonstrated the efficiency of triazole derivatives such as 4-MTHT in inhibiting corrosion of mild steel in acidic media. These compounds exhibit high inhibition efficiencies, with 4-MTHT showing better performance in 1 M HCl compared to 0.5 M H2SO4, achieving up to 99% efficiency in 1 M HCl (Lagrenée et al., 2002). Another study confirmed the effectiveness of similar triazole derivatives in corrosion protection for mild steel in hydrochloric acid, where the efficiency was found to increase with the concentration of the triazole derivatives (Bentiss et al., 2007).

Anticonvulsant and Potential Antispastic Agents

Certain 3-Methylthio-4H-1,2,4-triazole derivatives have shown potential as anticonvulsants. For example, 5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles were identified as selective antagonists of strychnine-induced convulsions and showed promise as potential antispastic agents (Kane et al., 1994).

Pharmaceutical Applications

The synthesis and structural analysis of various 3-Methylthio-4H-1,2,4-triazole derivatives have been explored for their potential pharmaceutical applications. For instance, novel sulfone derivatives containing 1,2,4-triazole moieties have been synthesized and characterized, offering potential in drug development (Xu et al., 2010).

Future Directions

Triazoles, including 3-Methylthio-4H-1,2,4-triazole, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The ongoing research on triazoles and their derivatives is expected to lead to the development of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

5-methylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOOUMQVKQIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341731
Record name 3-Methylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthio-4H-1,2,4-triazole

CAS RN

7411-18-9
Record name 3-Methylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7411-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylthio-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Methylthio-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-Methylthio-4H-1,2,4-triazole
Reactant of Route 4
3-Methylthio-4H-1,2,4-triazole
Reactant of Route 5
3-Methylthio-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-Methylthio-4H-1,2,4-triazole

Citations

For This Compound
23
Citations
M Alajarin, P Molina, A Tarraga, MJ Vilaplana… - Bulletin of the …, 1985 - journal.csj.jp
The synthesis, structure, and reactivity of several 1,2,4-triazolo[4,3-b][1,2,4]triazole derivatives have been studied. Structures have been established throughout a careful carbon-13 …
Number of citations: 14 www.journal.csj.jp
L Navidpour, H Shafaroodi, K Abdi, M Amini… - Bioorganic & medicinal …, 2006 - Elsevier
A new type of 4,5-diaryl-4H-1,2,4-triazole, possessing C-3 thio and alkylthio (SH, SMe or SEt) substituents, was designed and synthesized for evaluation as selective cyclooxygenase-2 (…
Number of citations: 199 www.sciencedirect.com
AAM Ahmed, AEM Mekky, SMH Sanad - Journal of the Iranian Chemical …, 2022 - Springer
In this study, the synthons 2-hydroxy-5-((arylthio)methyl)benzaldehydes were reacted with 1,ω-dihaloalkanes to produce the corresponding bis(aldehydes). The previous precursors …
Number of citations: 7 link.springer.com
NSAM Khalil - Carbohydrate research, 2006 - Elsevier
Glucosidation of some 4-amino- and 4-arylideneamino-5-(pyridin-3-yl)-2,4-dihydro-[1,2,4]-triazole-3-thiones with 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide followed by …
Number of citations: 87 www.sciencedirect.com
AR Jalilian, S Sattari, M Bineshmarvasti… - … der Pharmazie: An …, 2000 - Wiley Online Library
The increasing clinical importance of drug‐resistant fungal pathogens has lent additional urgency to microbiological and antifungal research. Various thiazolo(or 1,2,3‐thiadiazolo)…
Number of citations: 118 onlinelibrary.wiley.com
S Mashayekh, N Rahmanipour, B Mahmoodi… - Bioorganic & Medicinal …, 2014 - Elsevier
The new series of 5-(2-phenoxybenzyl)-4H-1,2,4-triazoles, possessing C-3 thio, alkylthio and ethoxy substituents, and 2-amino-5-(2-phenoxybenzyl)-1,3,4-oxadiazoles were designed …
Number of citations: 16 www.sciencedirect.com
MM SHIRZAD, E PALASKA - nek.istanbul.edu.tr
Ankara, 2013. In this study, twelve 1-(7-methoxy-2-naphthyloxyacetyl)-4-subtituted-3-thiosemicarbazide, 5-(7-methoxy-2-naphthyloxymethyl)-2-substituted amino-1, 3, 4-thiadiazole and …
Number of citations: 0 nek.istanbul.edu.tr
L Navidpour, S Shabani, A Heidari, M Bashiri… - Bioorganic …, 2021 - Elsevier
A new series of 5-(2-aryloxy-4-nitrophenyl)-4H-1,2,4-triazoles and 5-(2-aryloxy-3-pyridyl)-4H-1,2,4-triazoles, possessing C-3 thio or alkylthio substituents, was synthesized and …
Number of citations: 10 www.sciencedirect.com
YM Elkholy, KA Ali, AM Farag - Journal of heterocyclic …, 2006 - Wiley Online Library
A simple and versatile method for the synthesis of pyrazol‐3‐yl‐1,3,4‐oxadiazole, pyrazol‐3‐yl‐1,2,4‐triazole, (1,5‐diphenylpyrazol‐3‐yl)‐(3,5‐dimethyl‐1‐carbonyl)pyrazole and (1,5‐…
Number of citations: 32 onlinelibrary.wiley.com
I Prauda, I Kövesdi, PÉT Trinka… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Type 8 isoquinolinium zwitter ions were synthesised by the reaction of type 1 diketones or type 2 pyrylium salts with different 5‐amino‐3‐Q‐1H‐1,2,4‐triazoles. Spectroscopic and X‐ray …
Number of citations: 29 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.